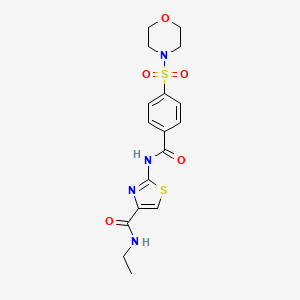

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Properties

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide derivatives have been explored for their potential anticancer properties. One study synthesized a series of novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and found that these compounds showed promising results as new anticancer agents. The compounds were synthesized using N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, and their anticancer activity was screened under the Developmental Therapeutic Program of the National Cancer Institute, showing potential for further research in cancer treatment (Horishny et al., 2020).

Anti-Anoxic Activity

Another significant application of this compound class is in the area of anti-anoxic (AA) activity. In a study, various 2-aminothiazoles and 2-thiazolecarboxamides with a nitrogenous basic moiety at the C-2 position of the thiazole ring were prepared and tested for AA activity in mice. Specifically, N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2- thiazolecarboxamide hydrochloride exhibited potent AA activity, outperforming previous compounds in this category. This discovery holds importance for conditions where oxygen deprivation is a concern, such as in stroke or cardiovascular diseases (Ohkubo et al., 1995).

Molluscicidal Properties

In the search for agents to control the intermediate host of schistosomiasis, compounds derived from this compound have been investigated for molluscicidal properties. These derivatives were found to be active against B. alexandrina snails, the intermediate host of schistosomiasis. This suggests their potential use in the management of schistosomiasis by controlling the snail population (El-bayouki & Basyouni, 1988).

Mechanism of Action

Target of Action

The primary targets of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide are the Plasmodium falciparum cysteine protease enzymes, falcipain 2 and falcipain 3 . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria .

Mode of Action

This compound interacts with its targets, falcipain 2 and falcipain 3, by binding to them . This binding inhibits the activity of these enzymes, disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of falcipain 2 and falcipain 3 by this compound affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s ability to proliferate and survive, thereby exerting an antimalarial effect .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of falcipain 2 and falcipain 3 . This inhibition disrupts the life cycle of the Plasmodium falciparum parasite, preventing its proliferation and survival . As a result, the compound exhibits antimalarial activity .

Biochemical Analysis

Biochemical Properties

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . The compound’s interaction with COX-2 is characterized by selective binding, which reduces the enzyme’s activity and subsequently decreases inflammation. Additionally, this compound may interact with other biomolecules, such as cell signaling proteins, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways like the NF-κB pathway, which plays a crucial role in immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring allows it to form stable complexes with target enzymes, leading to inhibition or activation. For instance, its binding to COX-2 involves interactions with the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound may interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, further modulating cellular function.

properties

IUPAC Name |

N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZARGXNTVLDSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)

![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)

![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)